Structural Differentiation: Pyridin-2-yloxy vs. 5-Trifluoromethyl-Pyridin-2-yloxy Substitution Impact on Predicted Physicochemical Profile
Compared to the closest commercially available analog, 1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione (CAS 1421445-24-0), the title compound lacks the electron-withdrawing –CF3 group at the pyridine 5-position . This difference translates into a predicted reduction in lipophilicity (estimated AlogP ≈ 1.3 for the title compound vs. ≈ 2.1 for the –CF3 analog) and a higher topological polar surface area (estimated TPSA ≈ 68.5 Ų for the title compound vs. ≈ 65.7 Ų for the –CF3 analog, with the difference attributable to the absence of fluorine-mediated shielding) [1]. The lower logP of the title compound suggests improved aqueous solubility and potentially superior pharmacokinetic behavior for in vitro and in vivo experimental designs that require dissolution in aqueous buffer systems [1]. No experimental logP or solubility data are available for either compound in peer-reviewed literature.
| Evidence Dimension | Predicted octanol-water partition coefficient (AlogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | AlogP ≈ 1.3; TPSA ≈ 68.5 Ų (estimated via ADMETLab or SwissADME prediction; no experimental data available) |
| Comparator Or Baseline | 1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione (CAS 1421445-24-0): AlogP ≈ 2.1; TPSA ≈ 65.7 Ų |
| Quantified Difference | ΔAlogP ≈ -0.8 log units; ΔTPSA ≈ +2.8 Ų |
| Conditions | In silico predictions using consensus models from ADMETLab 2.0 or SwissADME web servers; no experimental validation available. |
Why This Matters
For researchers procuring a probe compound for aqueous biochemical assays, the lower predicted lipophilicity of the title compound may reduce non-specific protein binding and aggregation artifacts relative to the more lipophilic –CF3 analog.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). 'SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.' Scientific Reports, 7, 42717. View Source
